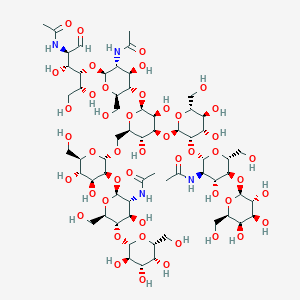

G2 Glycan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPMJGUKXYCMF-IWDIICGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H104N4O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745606 | |

| Record name | PUBCHEM_71308690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1641.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71496-53-2 | |

| Record name | PUBCHEM_71308690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to G2 Glycan Structure and Function

This guide provides a comprehensive technical overview of G2 glycans, intended for researchers, scientists, and drug development professionals. We will delve into the core structural features of G2 glycans, their biosynthesis, their multifaceted roles in health and disease, and the analytical strategies employed to characterize them. The narrative is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and applicable understanding of this critical class of biomolecules.

Section 1: The Architectural Blueprint of G2 Glycans

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly impacts a vast array of biological processes.[1][2][3] Among the myriad of glycan structures, the G2 glycan holds particular significance due to its prevalence and functional importance.

Defining the G2 Structure: A Biantennary Complex N-Glycan

The term "G2" refers to a specific type of complex N-glycan characterized by its biantennary structure, meaning it has two antennae, each terminating with a galactose residue.[4] The core structure common to most N-glycans consists of two N-acetylglucosamine (GlcNAc) and three mannose residues.[5] In the case of G2 glycans, each of the two terminal mannose residues of the core is elongated with a GlcNAc and a subsequent galactose (Gal) residue. This can be represented as Gal-GlcNAc-Man- on each antenna.

The nomenclature "G2" specifically denotes the presence of two terminal galactose residues. Variations of this structure exist, such as G0 (lacking both terminal galactose residues) and G1 (containing only one terminal galactose residue).[4] These seemingly minor differences in terminal glycosylation can have profound impacts on the biological function of the glycoprotein.[4][6]

Biosynthesis: A Coordinated Enzymatic Cascade

The synthesis of G2 glycans is a highly regulated process that occurs within the endoplasmic reticulum (ER) and Golgi apparatus.[4] It begins with the synthesis of a lipid-linked oligosaccharide precursor, which is then transferred en bloc to an asparagine residue on a nascent polypeptide chain. Subsequent trimming and processing of this precursor glycan in the ER and Golgi by a series of glycosidases and glycosyltransferases lead to the formation of the mature G2 structure. The final addition of the two terminal galactose residues is catalyzed by galactosyltransferases. The efficiency and activity of these enzymes are critical determinants of the final glycan profile of a cell or protein.

Section 2: The Functional Significance of G2 Glycans: From Homeostasis to Pathology

The terminal galactose residues of G2 glycans serve as critical recognition motifs for a variety of glycan-binding proteins (lectins), thereby mediating a wide range of biological functions.[7][8][9]

Role in Immunity and Antibody Effector Function

One of the most well-characterized roles of G2 glycans is in modulating the effector functions of immunoglobulin G (IgG) antibodies.[7] The Fc region of IgG contains a conserved N-glycosylation site at asparagine 297. The structure of the glycan at this site, particularly the presence or absence of terminal galactose, significantly influences the antibody's ability to bind to Fc receptors (FcγRs) on immune cells.[4] G2 glycans on IgG generally exhibit enhanced binding to FcγRIIIa, leading to more potent antibody-dependent cell-mediated cytotoxicity (ADCC).[4] Conversely, a decrease in galactosylation (an increase in G0 glycans) is associated with pro-inflammatory responses and has been observed in various autoimmune diseases such as rheumatoid arthritis.[4][6][10]

The following diagram illustrates how the presence of G2 glycans on the IgG Fc region enhances its interaction with FcγRIIIa on Natural Killer (NK) cells, leading to a more robust ADCC response.

Caption: this compound on IgG enhances FcγRIIIa binding and ADCC.

Implications in Cancer Biology

Aberrant glycosylation is a hallmark of cancer.[11] Changes in the expression of G2 glycans on the surface of cancer cells can impact cell adhesion, migration, and metastasis.[11][12][13] For example, increased sialylation of G2 glycans can create sialyl-Lewis x/a structures, which are ligands for selectins and mediate cancer cell adhesion to endothelial cells, a crucial step in metastasis. Furthermore, alterations in the glycan profile of tumors can influence the host immune response, potentially allowing cancer cells to evade immune surveillance.[11] The ganglioside GD2, which contains a disialylated glycan structure, is overexpressed in many neuroectoderm-derived cancers and has been shown to promote cell survival and invasion.[12][13]

Role in Therapeutic Protein Development

For biopharmaceutical companies developing monoclonal antibodies and other therapeutic glycoproteins, controlling the glycosylation profile is a critical quality attribute (CQA).[14] Ensuring a high proportion of G2 glycans is often desirable to maximize the therapeutic efficacy of antibodies that rely on ADCC for their mechanism of action. Therefore, robust analytical methods to characterize and quantify G2 glycans are essential throughout the drug development and manufacturing process.[15]

Section 3: Analytical Strategies for this compound Characterization

A multi-pronged analytical approach is typically required for the comprehensive characterization of G2 glycans. This involves the release of glycans from the protein, labeling for sensitive detection, and separation and identification using various chromatographic and mass spectrometric techniques.[16][17]

Experimental Workflow: From Glycoprotein to Glycan Profile

The following diagram outlines a typical workflow for the analysis of N-glycans, including G2 structures, from a glycoprotein sample.

Caption: A standard workflow for N-glycan analysis.

Detailed Experimental Protocols

Causality: The enzymatic release of N-glycans using Peptide-N-Glycosidase F (PNGase F) is a highly specific and efficient method that cleaves the bond between the innermost GlcNAc and the asparagine residue of the glycoprotein.[18] Denaturation of the protein is often a critical preceding step to ensure the enzyme has access to all glycosylation sites.[18][19]

Protocol:

-

Denaturation:

-

To 20-50 µg of glycoprotein in an Eppendorf tube, add a denaturing buffer (e.g., 50 mM ammonium bicarbonate containing 0.5% SDS and 50 mM DTT).

-

Incubate at 95-100°C for 5-10 minutes to unfold the protein.

-

Cool the sample to room temperature.

-

Add a non-ionic detergent (e.g., IGEPAL-CA630 or Triton X-100) to a final concentration of 1% to sequester the SDS, which can inhibit PNGase F activity.

-

-

Enzymatic Digestion:

Causality: Released glycans lack a chromophore, making their detection by UV or fluorescence challenging.[21] Fluorescent labeling via reductive amination covalently attaches a fluorophore to the reducing end of the glycan, significantly enhancing detection sensitivity.[21][22][23] Common labels include 2-aminobenzamide (2-AB) and procainamide.

Protocol (using 2-AB):

-

Labeling Reaction:

-

Dry the released glycan sample in a vacuum centrifuge.

-

Prepare a fresh labeling solution of 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 30:70 (v/v) solution of glacial acetic acid and DMSO.

-

Add 5-10 µL of the labeling solution to the dried glycans.

-

Incubate at 65°C for 2-3 hours.

-

-

Purification of Labeled Glycans:

-

After incubation, cool the sample to room temperature.

-

Purify the labeled glycans from excess label and other reaction components using a hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE) plate or cartridge.[24]

-

Wash the SPE material with a high percentage of acetonitrile to remove hydrophobic impurities and the excess labeling reagent.

-

Elute the labeled glycans with water or a low percentage of acetonitrile.

-

Dry the eluted glycans in a vacuum centrifuge.

-

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for separating glycans based on their hydrophilicity.[25] The separation is achieved on a polar stationary phase with a mobile phase gradient of decreasing organic solvent (typically acetonitrile) and increasing aqueous buffer.[25] This allows for the separation of glycans based on their size and composition, including the resolution of G0, G1, and G2 species.

Analytical Conditions:

-

Column: A HILIC column specifically designed for glycan analysis (e.g., an amide-based stationary phase).

-

Mobile Phase A: 100 mM ammonium formate, pH 4.4.[26]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a high percentage of Mobile Phase B to a lower percentage over a set time (e.g., 75-53% B over 25 minutes).[24]

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen label (e.g., ~330 nm excitation and ~420 nm emission for 2-AB).[5]

Mass Spectrometry for Structural Confirmation

Causality: While HPLC provides quantitative information based on retention time, mass spectrometry (MS) provides definitive structural confirmation by measuring the mass-to-charge ratio (m/z) of the glycans.[17][27] Tandem MS (MS/MS) can be used to fragment the glycans and obtain information about their sequence and branching patterns.[16]

Instrumentation and Data Analysis:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of labeled glycans.[17]

-

Mass Analyzer: Time-of-flight (TOF) or Orbitrap mass analyzers provide high resolution and mass accuracy, which is crucial for distinguishing between glycan isoforms.[17]

-

Data Analysis: The acquired mass spectra are compared to theoretical masses of known glycan structures in databases to identify the G2 and other glycan species present in the sample.

Section 4: Quantitative Data and Comparative Analysis

The relative abundance of G0, G1, and G2 glycans can vary significantly depending on the cell line, culture conditions, and disease state. The following table provides a hypothetical example of the N-glycan distribution of a therapeutic monoclonal antibody produced under different cell culture conditions.

| Glycan Species | Condition A (%) | Condition B (%) | Condition C (%) |

| G0F | 15.2 | 25.8 | 10.5 |

| G1F | 45.3 | 40.1 | 50.2 |

| G2F | 30.5 | 20.3 | 35.8 |

| Man5 | 5.0 | 8.5 | 2.1 |

| Others | 4.0 | 5.3 | 1.4 |

| Total Galactosylation | High | Low | Very High |

Note: F denotes core fucosylation. This table illustrates how process parameters can be optimized to achieve a desired glycosylation profile with a higher percentage of G2F for enhanced effector function.

Section 5: Conclusion and Future Perspectives

G2 glycans are integral players in a multitude of biological processes, with their structure directly influencing the function of the glycoproteins to which they are attached. A thorough understanding of their structure, biosynthesis, and function is paramount for researchers in basic science and for professionals in the biopharmaceutical industry. The analytical workflows and protocols detailed in this guide provide a robust framework for the characterization of G2 glycans, enabling the correlation of structure with function and facilitating the development of safer and more effective therapeutic agents.

Future research will likely focus on elucidating the intricate regulatory mechanisms of glycosylation pathways, identifying novel glycan-based biomarkers for disease diagnosis and prognosis, and developing innovative glycoengineering strategies to precisely control the glycan profiles of therapeutic proteins.

References

- Japan Consortium for Glycobiology and Glycotechnology (JCGG) DB. Fluorescent labelling of glycans and HPLC analysis.

-

Grunow, D., & Blanchard, V. (2019). Enzymatic Release of Glycoprotein N-Glycans and Fluorescent Labeling. Methods in Molecular Biology, 1934, 43-49. [Link]

- National Center for Functional Glycomics (NCFG). Protocols.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Fluorescent Labeling of Glycans with Mannosylhydrazine.

- Grunow, D., & Blanchard, V. (2019). Enzymatic Release of Glycoprotein N-Glycans and Fluorescent Labeling. JoVE.

- BenchChem. (2025). Application Notes and Protocols for Fluorescently Labeling Gal(β1-2)Gal Glycans.

- Sigma-Aldrich. Released N-Linked Glycan Analysis Workflow of Adalimumab.

- Agilent Technologies. (2014).

-

Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols. [Link]

- Agilent Technologies. (2013). Sensitive and Reproducible Glycan Analysis of Human Immunoglobulin G.

- Creative Proteomics.

-

Drake, R. R., et al. (2017). Workflow protocols for sample preparation. ResearchGate. [Link]

-

Bigge, J. C., et al. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238. [Link]

-

Terme, M., et al. (2023). Biology of GD2 ganglioside: implications for cancer immunotherapy. Frontiers in Immunology, 14, 1239833. [Link]

-

Yilmaz, R., et al. (2022). Comparison of denaturing agent effects in enzymatic N-glycan release for human plasma N-glycan analysis. Journal of Chromatography B, 1194, 123184. [Link]

- National Center for Functional Glycomics (NCFG).

- Washington G-2 Reports Genetics Laboratory. (2025).

-

Maverakis, E., et al. (2015). Glycans In The Immune system and The Altered Glycan Theory of Autoimmunity: A Critical Review. Journal of Autoimmunity, 57, 1-13. [Link]

-

Li, W., et al. (2020). Chemical Structure and Composition of Major Glycans Covalently Linked to Therapeutic Monoclonal Antibodies by Middle-Down Nuclear Magnetic Resonance. Analytical Chemistry, 92(13), 8847-8855. [Link]

- Ludger Ltd. Glycan Analysis - WAX-HPLC fractionation followed by exoglycosidase digestion and HILIC-UPLC.

-

Pinho, S. S., & Reis, C. A. (2021). The Role of Glycans in Human Immunity—A Sweet Code. International Journal of Molecular Sciences, 22(16), 8563. [Link]

- Krishgen Biosystems. Rapid N-Glycan Analysis of Therapeutic Glyco-Proteins.

-

Gstöttner, C., et al. (2017). Determination of true ratios of different N-glycan structures in electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 409(11), 2857-2868. [Link]

- Washington G-2 Reports Genetics Laboratory. (2025). Uncovering the Secrets of Glycan Biosynthesis: Advancing Cancer Detection Through Glycoproteomic Techniques.

- Agilent Technologies. (2011). N-Glycan analysis of monoclonal antibodies and other glycoproteins using UHPLC with fluorescence detection.

-

Terme, M., et al. (2023). Biology of GD2 ganglioside: implications for cancer immunotherapy. PubMed. [Link]

- Waters Corporation. (2016). Glycan Analysis Solutions Brochure.

-

Athanasopoulos, P., et al. (2022). Immunoglobulin G N-glycan Biomarkers for Autoimmune Diseases: Current State and a Glycoinformatics Perspective. International Journal of Molecular Sciences, 23(19), 11629. [Link]

-

Kasper, L. (2021, January 5). Optimizing Glycan Separations and Analysis by HPLC [Video]. YouTube. [Link]

-

Millán-Martín, S., et al. (2020). Comprehensive N-Glycan Mapping using Parallel Reaction Monitoring LC–MS/MS. Journal of The American Society for Mass Spectrometry, 31(10), 2094-2104. [Link]

-

Wong, D. (2021, January 5). Analyzing mAb Glycosylation at Multiple Levels Using the 6545XT AdvanceBio LC/Q-TOF [Video]. YouTube. [Link]

- Creative Proteomics. (2025). What are the Mass Spectrometry-based techniques for Glycan Analysis?

-

InterVenn Biosciences. (2019). Glycans and Cancer. [Link]

- Agilent Technologies. (2011). N-Glycan Profiling Analysis of a Monoclonal Antibody Using UHPLC/FLD/Q-TOF.

-

Comstock, L. E., & Kasper, D. L. (Eds.). (2019). The Role of Glycans in Immune Cell Functions. Frontiers in Immunology. [Link]

-

Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Pinho, S. S., et al. (2023). Glycans and GBPs: How their interplay shapes immunity in infection and autoimmune diseases. News-Medical.Net. [Link]

Sources

- 1. Enzymatic Release of Glycoprotein N-Glycans and Fluorescent Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Release of Glycoprotein N-Glycans and Fluorescent Labeling | Springer Nature Experiments [experiments.springernature.com]

- 3. Glycan-Driven Therapies: Exploring the Capabilities of Glycoscience in Advanced Medical Treatment – Washington G-2 Reports Genetics Laboratory [g2reports.com]

- 4. Glycans In The Immune system and The Altered Glycan Theory of Autoimmunity: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. neb.com [neb.com]

- 8. frontiersin.org [frontiersin.org]

- 9. Biological Functions of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Immunoglobulin G N-glycan Biomarkers for Autoimmune Diseases: Current State and a Glycoinformatics Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. intervenn.com [intervenn.com]

- 12. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]

- 13. Biology of GD2 ganglioside: implications for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Structure and Composition of Major Glycans Covalently Linked to Therapeutic Monoclonal Antibodies by Middle-Down Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 17. aspariaglycomics.com [aspariaglycomics.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Comparison of denaturing agent effects in enzymatic N-glycan release for human plasma N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Released N-Linked Glycan Analysis Workflow of Adalimumab [sigmaaldrich.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]

- 25. HPLC Analysis of Glycans [sigmaaldrich.com]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Role of G2 Glycans in Immune Response Modulation

Abstract

Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a critical post-translational modification that dictates the structure and function of a vast array of biological molecules.[1][2] Within the complex lexicon of the glycome, the biantennary, digalactosylated (G2) glycan structure plays a particularly pivotal role in orchestrating the immune response. This guide provides a technical deep-dive into the multifaceted role of G2 glycans, with a primary focus on their function as molecular switches on Immunoglobulin G (IgG) antibodies. We will explore the biosynthetic pathways that create these structures, their specific interactions with immune effector cells, the profound functional consequences of subtle modifications like fucosylation and sialylation, and the analytical methodologies essential for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate glycan-mediated immune modulation for therapeutic benefit.

The G2 Glycan: Structure and Biosynthesis

The foundational this compound is a complex, biantennary N-glycan attached to the asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr of a polypeptide chain.[2] For IgG antibodies, this conserved site is Asn297 in the CH2 domain of the Fc (Fragment, crystallizable) region.[3] The "G2" designation signifies the presence of two terminal galactose residues, one on each antenna of the biantennary structure.

The biosynthesis of this intricate structure is a sequential process occurring within the endoplasmic reticulum (ER) and Golgi apparatus.[4]

Key Biosynthetic Steps:

-

ER Processing: A precursor oligosaccharide is transferred to the nascent polypeptide. Initial trimming by glucosidases and mannosidases occurs.

-

Golgi Maturation: The glycoprotein transits through the cis-, medial-, and trans-Golgi cisternae, where a series of glycosyltransferases and glycosidases sculpt the final glycan structure. Key enzymes add N-acetylglucosamine (GlcNAc), galactose, and other terminal sugars.

The generation of a mature this compound is often a precursor to further modifications that dramatically alter its function. Two of the most critical modifications are core fucosylation and terminal sialylation.

-

Core Fucosylation (G2F): The enzyme α-1,6-fucosyltransferase (FUT8) adds a fucose sugar to the innermost GlcNAc residue of the N-glycan core.[5][6][7] This seemingly minor addition has profound pro-inflammatory consequences.

-

Terminal Sialylation (G2S): The enzyme β-galactoside α-2,6-sialyltransferase 1 (ST6GAL1) adds a sialic acid residue to one or both terminal galactose residues, creating monosialylated (G2S1) or disialylated (G2S2) structures.[4][8] This modification endows the glycan with potent anti-inflammatory properties.[4][9][10]

The Dichotomy of this compound Function: A Molecular Switch

The glycan at Asn297 is not merely decorative; it is a master regulator of IgG effector function.[3] It maintains the conformation of the two CH2 domains, preventing their collapse and enabling interaction with Fc receptors (FcRs) on immune cells.[11] The specific terminal sugars of the this compound act as a switch, directing the antibody towards either a pro-inflammatory or an anti-inflammatory pathway.

The Pro-Inflammatory Axis: Core Fucosylation and ADCC

The majority of circulating IgG in healthy individuals is core-fucosylated (G2F).[6] This fucosylation acts as a steric inhibitor, reducing the binding affinity of the IgG Fc region to the activating receptor FcγRIIIa (CD16a).[12] This receptor is primarily expressed on Natural Killer (NK) cells, the key mediators of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[13][14]

However, when this core fucose is absent—a state known as afucosylation—a critical conformational change occurs. The afucosylated this compound fits more snugly into a pocket on FcγRIIIa, dramatically increasing the binding affinity by up to 100-fold.[3] This enhanced binding supercharges the ADCC response, leading to more efficient killing of target cells, such as tumor cells or virus-infected cells.[5][15][16]

This principle is the cornerstone of glyco-engineering in therapeutic monoclonal antibodies (mAbs).[17][18][19][20][21] By producing mAbs in cell lines deficient in the FUT8 enzyme, pharmaceutical developers can create afucosylated antibodies with vastly superior cancer-killing potential.[5][22]

The Anti-Inflammatory Axis: Terminal Sialylation

In stark contrast to fucosylation, the addition of terminal α2,6-sialic acid to the this compound converts IgG into a potent anti-inflammatory molecule.[4][10][11] This is the primary mechanism behind the therapeutic efficacy of Intravenous Immunoglobulin (IVIg) therapy for autoimmune diseases.[23][24] Sialylated IgG (saIgG) constitutes only a minor fraction of total IgG but is responsible for its inflammation-suppressing effects.[24]

The mechanism involves a switch in receptor specificity. Sialylation reduces the affinity for activating FcγRs while potentially increasing affinity for specific C-type lectin receptors, such as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) on dendritic cells and macrophages.[11][23][24][25][26]

Proposed Anti-Inflammatory Cascade:

-

Binding: Sialylated Fc fragments of IgG bind to DC-SIGN on regulatory macrophages or dendritic cells.[24]

-

Signaling: This engagement is thought to trigger an intracellular signaling cascade.

-

Upregulation of FcγRIIb: The signaling leads to the upregulation of the inhibitory receptor FcγRIIb on effector immune cells like macrophages.

-

Immune Suppression: FcγRIIb raises the activation threshold for immune cells, effectively dampening the inflammatory response initiated by autoantibodies.[11]

Recent studies suggest a more complex mechanism where DC-SIGN forms a complex with FcγRIIB, enabling the high-affinity binding of sialylated IgG and subsequent anti-inflammatory signaling.[27] The administration of sialylated IgG has been shown to decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α.[8]

| Glycan Feature | Primary Receptor Interaction | Dominant Immune Outcome | Therapeutic Implication |

| Afucosylated G2 | FcγRIIIa (High Affinity) | Pro-Inflammatory (Enhanced ADCC) | Glyco-engineered mAbs for cancer therapy.[21] |

| Sialylated G2 (G2S) | DC-SIGN / FcγRIIb complex | Anti-Inflammatory (Immune Suppression) | IVIg therapy, novel anti-inflammatory biologics.[4] |

| Table 1: Functional Dichotomy of this compound Modifications on IgG. |

Analytical Workflow: Characterizing G2 Glycans

Accurate characterization of the glycan profile on a therapeutic antibody or in a biological sample is critical. The gold-standard technique is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence (FLR) detection and often mass spectrometry (MS).[28][29][30][31]

Protocol: N-Glycan Release, Labeling, and HILIC-UPLC Analysis

This protocol outlines the essential steps for analyzing N-glycans from a purified monoclonal antibody.

Causality Statement: The goal is to enzymatically cleave the glycans from the protein backbone, tag them with a fluorescent label for sensitive detection, and then separate them based on their hydrophilicity using HILIC, where smaller, less hydrophilic glycans elute earlier.

Materials:

-

Purified IgG sample (approx. 100 µg)

-

Denaturing buffer (e.g., containing SDS)

-

PNGase F enzyme

-

Fluorescent labeling dye (e.g., 2-Aminobenzamide, 2-AB)

-

Reductive amination reagents

-

HILIC SPE cleanup cartridges

-

Acetonitrile (ACN) and Ammonium Formate (for mobile phases)

-

UPLC/HPLC system with FLR detector

-

HILIC column (e.g., sub-2 µm particle size)

Methodology:

-

Denaturation:

-

Step: Incubate the IgG sample in denaturing buffer at high temperature (e.g., 95°C for 5 minutes).

-

Reason: To unfold the protein, ensuring the Asn297 glycosylation site is accessible to the PNGase F enzyme.

-

-

Enzymatic Deglycosylation:

-

Step: Cool the sample, add a non-ionic detergent (to sequester SDS) and PNGase F enzyme. Incubate at 37°C for 1-2 hours.

-

Reason: PNGase F specifically cleaves the bond between the innermost GlcNAc and the asparagine residue, releasing the entire N-glycan intact.[28]

-

-

Fluorescent Labeling (e.g., with 2-AB):

-

Step: Add the 2-AB labeling reagent and a reducing agent to the released glycans. Incubate at 65°C for 2-3 hours.

-

Reason: This process, known as reductive amination, covalently attaches the fluorescent 2-AB tag to the reducing end of the glycan. This is essential for sensitive fluorescence-based detection during chromatography.[30]

-

-

Purification:

-

Step: Use a HILIC-SPE cartridge to remove excess fluorescent dye and other reaction components. Elute the labeled glycans.

-

Reason: Unreacted dye is highly fluorescent and would interfere with the chromatogram, obscuring the glycan peaks. HILIC retains the hydrophilic glycans while allowing the more hydrophobic dye to be washed away.

-

-

HILIC-UPLC Separation:

-

Step: Inject the purified, labeled glycans onto a HILIC column. Separate using a gradient of decreasing organic solvent (e.g., acetonitrile) and increasing aqueous solvent (e.g., ammonium formate buffer).

-

Reason: HILIC separates compounds based on polarity. Glycans are highly polar and are retained on the column under high organic conditions. As the aqueous content of the mobile phase increases, glycans elute in order of increasing hydrophilicity (generally, larger and more sialylated glycans are more hydrophilic and have longer retention times).

-

-

Detection and Analysis:

-

Step: Monitor the column eluent with a fluorescence detector. Identify peaks by comparing their retention times to a labeled glycan standard library (e.g., from human IgG).[32]

-

Reason: The relative area of each peak corresponds to the relative abundance of that specific glycoform (e.g., G0F, G1F, G2F) in the original sample.

-

Conclusion and Future Directions

The this compound and its derivatives are not passive structural elements but active participants in immune modulation. The functional bifurcation driven by core fucosylation and terminal sialylation provides a powerful mechanism for the immune system to tailor antibody responses. Understanding this "glycan code" has already revolutionized therapeutic antibody design, leading to a new generation of glyco-engineered biologics with enhanced efficacy.[19] Future research will continue to unravel the complex interplay between glycosylation, immune receptors, and cellular signaling. The development of novel enzymatic tools and small molecule inhibitors to precisely control glycosylation pathways in vivo holds the promise of developing therapies that can actively switch the immune response from a pro-inflammatory to an anti-inflammatory state, offering new hope for treating cancer, autoimmunity, and chronic inflammatory diseases.

References

- Plasma ST6GAL1 regulates IgG sialylation to control IgA nephrop

- Glycan Modification and Its Effect on Monoclonal Antibodies: Improving Effectiveness Through Glycoengineering. InterologFinder.

- DC-SIGN and α2,6-sialylated IgG Fc interaction is dispensable for the anti-inflammatory activity of IVIg on human dendritic cells.

- Glycoengineering of Antibodies for Modulating Functions. Annual Review of Biochemistry.

- ST6Gal1 in plasma is dispensable for IgG sialyl

- ST6Gal1 in plasma is dispensable for IgG sialyl

- Modifying Antibody Functions Through Glycan Engineering. Rapid Novor.

- Glycoengineering of Antibodies for Modulating Functions. Annual Review of Biochemistry.

- Glycoengineering of Therapeutic Antibodies with Small Molecule Inhibitors. Pharmaceuticals.

- Platelet-localized ST6Gal1 does not impact IgG sialyl

- B-cell–independent sialylation of IgG.

- Antibody-dependent cellular cytotoxicity effector function (ADCC). Addgene.

- Human DC-SIGN and CD23 do not interact with human IgG. Scientific Reports.

- Double knockdown of α1,6-fucosyltransferase (FUT8) and GDP-mannose 4,6-dehydratase (GMD) in antibody-producing cells: a new strategy for generating fully non-fucosylated therapeutic antibodies with enhanced ADCC. BMC Biotechnology.

- Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy. Journal for ImmunoTherapy of Cancer.

- Molecular determinants of sialylated IgG anti-inflammatory activity.

- N-Glycan analysis of monoclonal antibodies and other glycoproteins using UHPLC with fluorescence detection. Agilent Technologies.

- A Novel Role for the IgG Fc Glycan: The Anti-inflammatory Activity of Sialyl

- Advances in cancer research on FUT8 molecular mechanisms and clinical applications.

- Sialylated IVIg binding to DC-SIGN+ Hofbauer cells induces immune tolerance through the caveolin-1/NF-kB pathway and IL-10 secretion.

- Fucosyltransferase 8 (FUT8) and core fucose expression in oxidative stress response.

- Sialylated immunoglobulin G: a promising diagnostic and therapeutic strategy for autoimmune diseases. Cellular & Molecular Immunology.

- Identification of a receptor required for the anti-inflammatory activity of IVIG.

- Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies. Frontiers in Immunology.

- The anti-inflammatory activity of IgG requires the co-engagement of types I and II Fc receptors. bioRxiv.

- The Contribution of IgG Glycosylation to Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) in Hashimoto's Thyroiditis.

- Understanding antibody-dependent cellular cytotoxicity. Abcam.

- Anti-Inflammatory Activity of Immunoglobulin G Resulting from Fc Sialyl

- Decoding the Human Immunoglobulin G-Glycan Repertoire Reveals a Spectrum of Fc-Receptor- and Complement-Medi

- FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment. Journal of the American Chemical Society.

- Antibody Glycosylation and Inflamm

- Quantitative N-Glycan Profiling of Therapeutic Monoclonal Antibodies Performed by Middle-Up Level HILIC-HRMS Analysis. Molecules.

- Antibody-dependent cellular cytotoxicity. Wikipedia.

- At-line N-linked glycan profiling for monoclonal antibodies with advanced sample preparation and high-performance liquid chromatography. Journal of Bioscience and Bioengineering.

- A Novel HILIC Column for High Speed N-linked Glycan Analysis. Agilent Technologies.

- Role of Glycans in Immune Modulation and Inflammation: Implications for Therapeutic Str

- Role of Fc Glycans in Antibody Function. Biointron.

- HILIC-UPLC-MS for high throughput and isomeric N-glycan separation and characterization in Congenital Disorders Glycosylation and human diseases. Analytica Chimica Acta.

- Glycans in Immunity. New England Biolabs.

- The Role of Glycans in Human Immunity-A Sweet Code.

- Role of N-Glycosylation in FcγRIIIa interaction with IgG. Frontiers in Immunology.

- Glycan-Based Cell Targeting To Modulate Immune Responses. ACS Chemical Biology.

- The Role of Glycans in Human Immunity—A Sweet Code.

- Uncovering the Secrets of Glycan Biosynthesis: Advancing Cancer Detection Through Glycoproteomic Techniques.

- Highly parallel characterization of IgG Fc binding interactions. mAbs.

- IgG Fc Glycosylation in Human Immunity. Current Topics in Microbiology and Immunology.

- Biosynthetic pathway of N-glycans in the mouse cerebral cortex.

- This compound | C62H104N4O46 - PubChem.

Sources

- 1. longdom.org [longdom.org]

- 2. Uncovering the Secrets of Glycan Biosynthesis: Advancing Cancer Detection Through Glycoproteomic Techniques – Washington G-2 Reports Genetics Laboratory [g2reports.com]

- 3. Role of Fc Glycans in Antibody Function [biointron.com]

- 4. Sialylated immunoglobulin G: a promising diagnostic and therapeutic strategy for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Double knockdown of α1,6-fucosyltransferase (FUT8) and GDP-mannose 4,6-dehydratase (GMD) in antibody-producing cells: a new strategy for generating fully non-fucosylated therapeutic antibodies with enhanced ADCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in cancer research on FUT8 molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Decoding the Human Immunoglobulin G-Glycan Repertoire Reveals a Spectrum of Fc-Receptor- and Complement-Mediated-Effector Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gosset.ai [gosset.ai]

- 14. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]

- 15. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fucosyltransferase 8 (FUT8) and core fucose expression in oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. interologfinder.org [interologfinder.org]

- 18. Glycoengineering of Antibodies for Modulating Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rapidnovor.com [rapidnovor.com]

- 20. annualreviews.org [annualreviews.org]

- 21. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 22. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]

- 23. DC-SIGN and α2,6-sialylated IgG Fc interaction is dispensable for the anti-inflammatory activity of IVIg on human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of a receptor required for the anti-inflammatory activity of IVIG - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular determinants of sialylated IgG anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Sialylated IVIg binding to DC-SIGN+ Hofbauer cells induces immune tolerance through the caveolin-1/NF-kB pathway and IL-10 secretion [pubmed.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. agilent.com [agilent.com]

- 29. mdpi.com [mdpi.com]

- 30. agilent.com [agilent.com]

- 31. HILIC-UPLC-MS for high throughput and isomeric N-glycan separation and characterization in Congenital Disorders Glycosylation and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ambic.org [ambic.org]

An In-depth Technical Guide to G2 Glycan Involvement in Cell Signaling Pathways

Abstract

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes.[1][2][3] Among the myriad of glycan structures, biantennary complex N-glycans, often referred to as G2 glycans, are of particular interest due to their intricate involvement in modulating cell signaling pathways. This guide provides a comprehensive technical overview of the role of G2 glycans in cellular communication, with a focus on their biosynthesis, their impact on receptor function, and the analytical and experimental strategies employed to elucidate their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of this critical area of glycobiology.

Introduction: The Central Role of Glycosylation in Cellular Function

Nearly half of all proteins in eukaryotes are glycosylated, a testament to the integral role of this modification in cellular physiology and pathology.[1][4] Glycans, complex carbohydrate structures, are not merely decorative appendages but are active participants in processes such as cell growth, differentiation, migration, and intercellular communication.[1][4][5] Alterations in glycan structures are frequently associated with various diseases, including cancer, autoimmune disorders, and infectious diseases, highlighting their importance as potential biomarkers and therapeutic targets.[4][5][6]

This guide will specifically focus on G2 glycans, a class of N-linked glycans characterized by a core pentasaccharide and two antennae, each terminating with a galactose residue. We will explore the enzymatic machinery responsible for their synthesis, their direct and indirect influence on key signaling molecules, and the cutting-edge methodologies used to investigate their functional significance.

The Biosynthetic Pathway of G2 Glycans: A Precisely Regulated Process

The journey of an N-glycan begins in the endoplasmic reticulum (ER) with the synthesis of a lipid-linked oligosaccharide precursor.[7][8] This precursor is transferred en bloc to nascent polypeptide chains at specific asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[7]

Subsequent processing in the ER and Golgi apparatus involves a series of trimming and extension reactions catalyzed by a suite of glycosidases and glycosyltransferases.[7][8] The formation of the characteristic biantennary structure of G2 glycans is a critical juncture in this pathway, orchestrated by specific N-acetylglucosaminyltransferases (GnTs) and galactosyltransferases.

Diagram: Simplified N-Glycan Biosynthesis Pathway Leading to G2 Glycans

Caption: Simplified schematic of the N-glycan biosynthesis pathway.

G2 Glycans as Modulators of Cell Signaling

G2 glycans and their derivatives play a pivotal role in fine-tuning a multitude of cell signaling pathways, primarily by influencing the function of cell surface receptors.[4][9] This modulation can occur through several interconnected mechanisms.

Regulation of Receptor Tyrosine Kinase (RTK) Signaling

Many growth factor receptors, which are critical regulators of cell proliferation and survival, are heavily glycosylated.[9][10] The N-glycans attached to these receptors, including G2 structures, can impact their function in several ways:

-

Ligand Binding and Receptor Dimerization: Glycosylation can influence the conformation of the receptor's extracellular domain, thereby affecting its affinity for ligands and its ability to form functional dimers or oligomers.[9][11]

-

Receptor Trafficking and Endocytosis: The glycan profile of a receptor can dictate its retention time at the cell surface. For instance, interactions with galectins, a family of glycan-binding proteins, can create a lattice that restricts receptor endocytosis, thereby prolonging signaling.[12]

-

Inhibition of Receptor Activation: Certain gangliosides, such as GM3, can interact with the N-glycans of receptors like the epidermal growth factor receptor (EGFR) and inhibit tyrosine kinase activation without preventing ligand binding.[13]

Disruption of normal N-linked glycosylation has been shown to impair the signaling of several RTKs, including EGFR, ErbB2, and IGF-IR, leading to their retention in the ER/Golgi and reduced activity.[14]

Involvement in Immune Cell Signaling

The glycocalyx of immune cells is a dense layer of glycans that plays a crucial role in immune recognition and response.[15][16][17] G2 glycans and their sialylated or fucosylated variants are integral components of this layer and are involved in:

-

Lectin-Glycan Interactions: Immune cells utilize a variety of glycan-binding proteins (lectins), such as selectins, galectins, and siglecs, to distinguish between self, altered-self, and non-self.[15][18][19] These interactions are critical for processes like leukocyte trafficking, T-cell activation, and pathogen recognition.[16][17]

-

B-Cell Development and Signaling: N-glycan branching is essential for the positive selection and maturation of B cells.[20] It promotes the surface retention of CD19, a key co-receptor for the B-cell receptor (BCR), thereby augmenting tonic signaling required for survival.[20]

-

Modulation of Antibody Effector Functions: The glycosylation pattern of the Fc region of antibodies, particularly the presence or absence of terminal galactose (G0, G1, or G2 glycans), significantly influences their effector functions.[21] For instance, agalactosylated (G0) IgG is associated with pro-inflammatory responses in autoimmune diseases like rheumatoid arthritis.[21]

Experimental Methodologies for Studying this compound Function

A multi-faceted approach is required to dissect the intricate roles of G2 glycans in cell signaling. This involves a combination of analytical techniques to characterize glycan structures and genetic and biochemical methods to probe their functions.

Glycan Analysis Techniques

Detailed structural characterization of glycans is a prerequisite for understanding their function. Mass spectrometry (MS) is a cornerstone of modern glycomics.[22][23][24]

| Technique | Principle | Advantages | Limitations |

| MALDI-TOF-MS | Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. | High-throughput, rapid screening.[22] | Lower sensitivity for minor glycan species, difficulty in distinguishing isomers.[22] |

| ESI-MS | Electrospray ionization mass spectrometry, often coupled with liquid chromatography (LC). | High sensitivity, detailed structural characterization of isomers.[22] | Can be more time-consuming than MALDI-MS. |

| LC-MS/MS | Tandem mass spectrometry coupled with liquid chromatography. | Provides fragmentation data for detailed structural elucidation, including linkage analysis.[22][25] | Requires specialized instrumentation and expertise. |

Workflow: N-Glycan Analysis by Mass Spectrometry

Caption: A typical workflow for the analysis of N-glycans from a glycoprotein sample.

Functional Investigation using Genetic Tools

CRISPR-Cas9 gene editing has revolutionized the study of glycosylation by enabling the targeted disruption of genes encoding glycosyltransferases and other enzymes in the biosynthetic pathway.[26][27]

Protocol: CRISPR-Cas9 Mediated Knockout of a Glycosyltransferase

-

gRNA Design and Cloning: Design and clone single-guide RNAs (sgRNAs) targeting the gene of interest into a suitable lentiviral vector containing the Cas9 nuclease.[28] A library of sgRNAs targeting multiple glycogenes can also be utilized for broader screens.[28][29]

-

Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line.

-

Selection and Clonal Isolation: Select for transduced cells and isolate single-cell clones.

-

Verification of Knockout:

-

Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target locus.

-

Western Blot: Verify the absence of the target protein.

-

Lectin Blotting/Flow Cytometry: Use specific lectins to confirm the alteration in cell surface glycan structures.

-

Mass Spectrometry: Perform detailed glycomic analysis to confirm the specific changes in the glycan profile.

-

-

Functional Assays: Perform relevant functional assays to assess the impact of the gene knockout on cell signaling, such as:

-

Phospho-receptor Western Blots: To measure receptor activation.

-

Cell Proliferation and Migration Assays: To assess changes in cellular behavior.

-

Co-immunoprecipitation: To investigate receptor-receptor or receptor-ligand interactions.

-

This approach has been successfully used to create libraries of cell lines with defined glycosylation defects, providing powerful tools for dissecting the roles of specific glycan structures.[27][30]

Lectin-Based Affinity Techniques

Lectins, with their specific carbohydrate-binding properties, are invaluable tools for studying glycans.[31][32]

-

Lectin Affinity Chromatography/Pull-downs: Immobilized lectins can be used to enrich for glycoproteins with specific glycan structures. This can be followed by mass spectrometry to identify the captured proteins or by western blotting to assess the glycosylation status of a specific protein of interest.[32]

-

Lectin Microarrays: A high-throughput method where a panel of lectins is immobilized on a surface to probe the glycan profiles of cells or purified glycoproteins.

-

Lectin Histochemistry/Flow Cytometry: Fluorescently labeled lectins can be used to visualize the distribution of specific glycans in tissues or to quantify their expression on the surface of cells.

G2 Glycans in Disease and as Therapeutic Targets

Aberrant glycosylation is a hallmark of cancer.[6][33] Changes in the expression of G2 and other complex N-glycans on tumor cells can promote proliferation, invasion, and metastasis.[1][4][34] These altered glycan structures can serve as biomarkers for cancer diagnosis and prognosis.[6] Furthermore, the enzymes involved in their biosynthesis represent potential targets for therapeutic intervention.

In the context of autoimmune diseases, the balance between G0, G1, and G2 glycans on IgG antibodies is a critical determinant of the inflammatory response, suggesting that modulating this balance could be a therapeutic strategy.[21]

Conclusion and Future Perspectives

G2 glycans are not passive structural components but are active and dynamic regulators of a wide range of cell signaling pathways. Their influence on receptor function and immune recognition underscores their importance in both health and disease. The continued development of advanced analytical techniques, coupled with powerful genetic tools, will undoubtedly uncover further intricacies of this compound function. A deeper understanding of these mechanisms will pave the way for novel diagnostic and therapeutic strategies targeting the glycome.

References

-

Functional roles of N-glycans in cell signaling and cell adhesion in cancer. (n.d.). PubMed. [Link]

-

Glycan–Lectin Interactions in Cancer and Viral Infections and How to Disrupt Them. (n.d.). NIH. [Link]

-

Cell-surface glycan-lectin interactions mediate signals that define... (n.d.). ResearchGate. [Link]

-

Branched N-glycans and their implications for cell adhesion, signaling and clinical applications for cancer biomarkers and in therapeutics. (n.d.). Semantic Scholar. [Link]

-

Functional roles of N‐glycans in cell signaling and cell adhesion in cancer. (n.d.). PMC - NIH. [Link]

-

Protocol for CRISPR-Cas9 modification of glycosylation in 3D organotypic skin models. (n.d.). NIH. [Link]

-

A GlycoGene CRISPR-Cas9 lentiviral library to study lectin binding and human glycan biosynthesis pathways. (2021-04-01). PubMed. [Link]

-

Role of Glycan-Lectin Interaction in Diseases: A Review. (2021-05-07). Scholars Middle East Publishers. [Link]

-

"Molecular and Mechanistic Basis of Lectin-Glycan Interactions" by Priyanka D. Kadav, Jared L. Edwards et al. (2021-06-21). Digital Commons @ Michigan Tech. [Link]

-

Strategy for Dissecting Glycan Function Using CRISPR-Cas9-Engineered... (n.d.). ResearchGate. [Link]

-

Bridging Glycomics and Genomics: New Uses of Functional Genetics in the Study of Cellular Glycosylation. (2022-06-16). PMC - NIH. [Link]

-

N-glycan branching is required for development of mature B cells. (n.d.). PMC - PubMed Central. [Link]

-

GlycoGene CRISPR-Cas9 lentiviral library to study lectin binding and human glycan biosynthesis pathways. (2020-08-08). Glycobiology | Oxford Academic. [Link]

-

Enzymes for N-Glycan Branching and Their Genetic and Nongenetic Regulation in Cancer. (n.d.). MDPI. [Link]

-

Uncovering the Secrets of Glycan Biosynthesis: Advancing Cancer Detection Through Glycoproteomic Techniques. (2025-06-18). Washington G-2 Reports Genetics Laboratory. [Link]

-

N-glycans of growth factor receptors: their role in receptor function and disease implications. (2016-09-09). Portland Press. [Link]

-

The Role of Glycans in Human Immunity—A Sweet Code. (n.d.). MDPI. [Link]

-

Studying N-linked glycosylation of receptor tyrosine kinases. (n.d.). PubMed. [Link]

-

Inhibition of N-linked glycosylation disrupts receptor tyrosine kinase signaling in tumor cells. (n.d.). American Association for Cancer Research. [Link]

-

Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death. (n.d.). PMC - PubMed Central. [Link]

-

What are the Mass Spectrometry-based techniques for Glycan Analysis? (2025-03-28). CD BioGlyco. [Link]

-

Determination of true ratios of different N-glycan structures in electrospray ionization mass spectrometry. (2017-03-07). PMC - NIH. [Link]

-

Aberrations in the glycosylation of receptor tyrosine kinases: A focus on lung adenocarcinoma. (n.d.). PMC - NIH. [Link]

-

Comprehensive N-glycan Profiling, Characterization and Detailed Structure Analysis. (n.d.). Waters. [Link]

-

Glycans In The Immune system and The Altered Glycan Theory of Autoimmunity: A Critical Review. (2015-01-09). PMC - PubMed Central. [Link]

-

N-Glycans. (n.d.). Essentials of Glycobiology - NCBI Bookshelf. [Link]

-

The Role of Glycans in Immune Cell Functions. (n.d.). Frontiers Research Topic. [Link]

-

Glycan-Driven Therapies: Exploring the Capabilities of Glycoscience in Advanced Medical Treatment. (2025-05-27). Washington G-2 Reports Genetics Laboratory. [Link]

-

The Impact of Glycans on Cellular Communication and Disease Progression. (n.d.). Longdom Publishing. [Link]

-

Mass Spectrometry of Glycans. (n.d.). PMC - PubMed Central - NIH. [Link]

-

The Role of Glycans in Human Immunity-A Sweet Code. (2025-06-20). PubMed. [Link]

-

Glycosylation Changes in Cancer. (n.d.). Essentials of Glycobiology - NCBI Bookshelf - NIH. [Link]

-

Glycomics using mass spectrometry. (n.d.). PMC - NIH. [Link]

-

Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death. (n.d.). MDPI. [Link]

-

Structural Analysis of Glycans. (n.d.). Essentials of Glycobiology - NCBI Bookshelf. [Link]

-

Principles of Glycan Recognition. (n.d.). Essentials of Glycobiology - NCBI Bookshelf - NIH. [Link]

-

KEGG N-Glycan biosynthesis - Reference pathway. (n.d.). KEGG. [Link]

-

Biosynthetic pathway of N-glycans in the mouse cerebral cortex.... (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PubChem - NIH. [Link]

-

Tools for Glycoprotein Analysis. (2012-03-26). YouTube. [Link]

-

Decoding structure-function relationships of glycans. (n.d.). DSpace@MIT. [Link]

Sources

- 1. Functional roles of N‐glycans in cell signaling and cell adhesion in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the Secrets of Glycan Biosynthesis: Advancing Cancer Detection Through Glycoproteomic Techniques – Washington G-2 Reports Genetics Laboratory [g2reports.com]

- 3. Glycan-Driven Therapies: Exploring the Capabilities of Glycoscience in Advanced Medical Treatment – Washington G-2 Reports Genetics Laboratory [g2reports.com]

- 4. Functional roles of N-glycans in cell signaling and cell adhesion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: N-Glycan biosynthesis - Reference pathway [kegg.jp]

- 9. Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aberrations in the glycosylation of receptor tyrosine kinases: A focus on lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Enzymes for N-Glycan Branching and Their Genetic and Nongenetic Regulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. stemcell.com [stemcell.com]

- 15. The Role of Glycans in Human Immunity—A Sweet Code | MDPI [mdpi.com]

- 16. frontiersin.org [frontiersin.org]

- 17. The Role of Glycans in Human Immunity-A Sweet Code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glycan–Lectin Interactions in Cancer and Viral Infections and How to Disrupt Them - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. N-glycan branching is required for development of mature B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glycans In The Immune system and The Altered Glycan Theory of Autoimmunity: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aspariaglycomics.com [aspariaglycomics.com]

- 23. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 26. Protocol for CRISPR-Cas9 modification of glycosylation in 3D organotypic skin models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Bridging Glycomics and Genomics: New Uses of Functional Genetics in the Study of Cellular Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. A GlycoGene CRISPR-Cas9 lentiviral library to study lectin binding and human glycan biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. vectorlabs.com [vectorlabs.com]

- 32. Studying N-linked glycosylation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Application of Glycans in Cancer - Creative Proteomics [creative-proteomics.com]

- 34. semanticscholar.org [semanticscholar.org]

A Deep Dive into Biantennary G2 Glycans: A Technical Guide to Discovery and Characterization

Foreword: The Quietly Critical Role of Biantennary G2 Glycans

In the intricate world of post-translational modifications, glycosylation stands out for its complexity and profound impact on protein function. Among the vast repertoire of glycan structures, the biantennary G2 N-glycan holds a place of particular significance, especially in the realm of biotherapeutics. As a fundamental component of the glycosylation profile of many therapeutic proteins, including monoclonal antibodies (mAbs), the precise characterization of biantennary G2 glycans is not merely an academic exercise but a critical quality attribute (CQA) that dictates the safety and efficacy of these life-saving drugs.[1][2] This guide provides a comprehensive, technically-grounded exploration of the discovery and characterization of biantennary G2 glycans, designed for researchers, scientists, and drug development professionals. We will move beyond rote protocols to delve into the "why" behind the "how," offering a field-proven perspective on achieving robust and reliable glycan analysis.

The Architectural Significance of Biantennary G2 Glycans

N-linked glycans are attached to the asparagine residue of a protein within the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. The "biantennary" designation refers to the two branches, or antennae, extending from the core mannose structure. The "G2" nomenclature signifies that both of these antennae are capped with a galactose residue. This seemingly simple structure is a cornerstone of glycoprotein architecture and function.

The presence and composition of the Fc glycan on monoclonal antibodies, often predominantly biantennary structures like G0, G1, and G2, significantly influence their effector functions.[1] For instance, the degree of galactosylation can impact Complement-Dependent Cytotoxicity (CDC) activity.[1] Therefore, a thorough understanding and precise quantification of the biantennary G2 glycoform are paramount during the development and manufacturing of therapeutic antibodies.

Caption: Structure of a core-fucosylated biantennary G2 N-glycan.

A Validated Workflow for Biantennary G2 Glycan Characterization

The robust characterization of biantennary G2 glycans necessitates a multi-step analytical workflow. Each stage is critical for ensuring the integrity and accuracy of the final data. This section outlines a field-proven, self-validating system for the comprehensive analysis of N-glycans.

Sources

Introduction: The Significance of G2 Glycans in Cellular Function and Disease

Sources

- 1. Multi-level regulation of cellular glycosylation: From genes to transcript to enzyme to structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the Secrets of Glycan Biosynthesis: Advancing Cancer Detection Through Glycoproteomic Techniques – Washington G-2 Reports Genetics Laboratory [g2reports.com]

- 3. Glycan-Driven Therapies: Exploring the Capabilities of Glycoscience in Advanced Medical Treatment – Washington G-2 Reports Genetics Laboratory [g2reports.com]

- 4. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 5. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 7. Specific sialylation of N-glycans and its novel regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sialylation of N-glycans: mechanism, cellular compartmentalization and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterizing glycosylation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. KEGG PATHWAY: N-Glycan biosynthesis - Reference pathway [kegg.jp]

- 12. Centralized Modularity of N-Linked Glycosylation Pathways in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sialylation of N-glycans: mechanism, cellular compartmentalization and function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 19. Galactose - Wikipedia [en.wikipedia.org]

- 20. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]

- 25. neb.com [neb.com]

- 26. neb.com [neb.com]

- 27. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]

- 29. aspariaglycomics.com [aspariaglycomics.com]

- 30. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 31. spectroscopyonline.com [spectroscopyonline.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 34. openaccesspub.org [openaccesspub.org]

- 35. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]

- 36. Antibodies and Lectins in Glycan Analysis - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 37. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Significance of NA2 Glycans: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Decoding the Glycan Code

In the intricate world of post-translational modifications, glycosylation stands out for its complexity and profound impact on protein function. Among the vast repertoire of glycan structures, the biantennary complex N-glycan, NA2, represents a fundamental and highly regulated entity. This guide provides an in-depth exploration of the biological functions of NA2 glycans, from their precise biosynthesis to their critical roles in health and disease. As researchers and drug developers, a deep understanding of NA2 glycans is paramount for unraveling disease mechanisms, discovering novel biomarkers, and designing next-generation therapeutics. This document is structured to provide not just a repository of facts, but a logical and insightful narrative that illuminates the causality behind the biological phenomena and the experimental approaches used to study them.

The Architectural Blueprint of the NA2 Glycan

The NA2 glycan, also known as G2, is a cornerstone of the N-glycome. It is a biantennary, complex-type N-glycan, meaning it has two branches (antennae) extending from a core mannose structure.[1][2] The defining feature of the NA2 structure is the presence of a terminal galactose (Gal) residue on each of its two antennae.[2] This core structure can be further modified with fucose and sialic acid, leading to a diverse array of glycoforms with distinct biological activities.

The nomenclature used in this guide is based on the Oxford Glycobiology Institute system, where:

-

N denotes N-acetylglucosamine (GlcNAc).

-

A represents the number of antennae.

-

The number following A indicates the number of antennae.

-

G signifies the presence of galactose.

-

The number following G indicates the number of galactosylated antennae.

-

F denotes core fucosylation.

-

S represents sialylation.

Thus, NA2 refers to a biantennary glycan with two terminal galactose residues. A common variant is NA2F , which includes a fucose molecule attached to the core GlcNAc.

Caption: Simplified N-glycan biosynthesis pathway leading to the NA2 structure.

The key enzymatic steps for NA2 synthesis are:

-

Trimming in the cis-Golgi: High-mannose glycans are trimmed by mannosidases. [3]2. Initiation of Complex Glycans in the medial-Golgi: N-acetylglucosaminyltransferase I (MGAT1) adds a GlcNAc residue, creating a hybrid glycan. [3]3. Further Trimming: Mannosidase II removes two mannose residues. [3]4. Branching: N-acetylglucosaminyltransferase II (MGAT2) adds a second GlcNAc, forming the biantennary precursor. [3]5. Galactosylation in the trans-Golgi: β-1,4-galactosyltransferase 1 (B4GALT1) adds galactose to the terminal GlcNAc residues of both antennae, completing the NA2 structure. [4] The expression levels and activities of these enzymes are tightly regulated and can vary between cell types and physiological states, leading to the observed heterogeneity in glycan profiles.

The Functional Repertoire of NA2 Glycans: From Molecular Scaffolding to Cellular Communication

NA2 glycans are not merely decorative elements on glycoproteins; they are integral to a multitude of biological processes. Their functions can be broadly categorized into intrinsic and extrinsic roles.

Intrinsic Roles:

-

Protein Folding and Stability: N-glycans, including the NA2 structure, can act as molecular chaperones, assisting in the proper folding and conformational stability of glycoproteins. [5]They can shield hydrophobic patches on the protein surface, preventing aggregation.

-

Steric Hindrance: The bulky nature of glycans can sterically hinder the access of proteases, thereby protecting the glycoprotein from degradation and extending its half-life.

Extrinsic Roles:

-

Receptor-Ligand Interactions: NA2 glycans can directly participate in or modulate the binding of glycoproteins to their receptors. The terminal galactose residues can be recognized by galectins, a family of carbohydrate-binding proteins, initiating downstream signaling cascades. [6]* Cellular Adhesion and Signaling: The glycosylation status of cell surface receptors, including the presence of NA2 glycans, can influence cell-cell and cell-matrix interactions. [7]Alterations in glycan structures can impact receptor clustering, dimerization, and subsequent signal transduction. [8]

A Case Study in Immunology: The Role of NA2 Glycans in Antibody Effector Functions

Immunoglobulin G (IgG) antibodies are a prime example of how NA2 glycans critically influence glycoprotein function. A conserved N-glycosylation site at asparagine 297 (Asn297) in the Fc region is predominantly occupied by complex biantennary glycans. [9]The specific glycoform at this site dictates the antibody's effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). [10]

-

Galactosylation and CDC: The presence of terminal galactose residues (as in the NA2 structure) is crucial for the CDC activity of IgG. [11]Galactosylated Fc glycans enhance the binding of C1q, the first component of the classical complement pathway, thereby initiating the complement cascade. [4]* Sialylation and Anti-inflammatory Activity: The addition of sialic acid to the terminal galactose of the NA2 glycan (forming sialylated glycoforms) can switch the function of IgG from pro-inflammatory to anti-inflammatory. [4]Sialylated IgG has a reduced affinity for activating Fcγ receptors and an increased affinity for inhibitory receptors. [4] The balance between galactosylated and agalactosylated, as well as sialylated and asialylated, IgG glycoforms is therefore critical for maintaining immune homeostasis.

Caption: Modulation of IgG effector function by NA2 glycan and its sialylated derivatives.

NA2 Glycans in Cancer: A Double-Edged Sword

Aberrant glycosylation is a hallmark of cancer. [12]Changes in the expression of NA2 glycans have been observed in various malignancies, with functional consequences for tumor progression, metastasis, and immune evasion.

A notable example is breast cancer, where studies have shown a significant decrease in the levels of NA2 and its fucosylated form (NA2FB) on the surface of cancer cells compared to normal adjacent tissue. [13][14][15]This reduction in biantennary, galactosylated structures is often accompanied by an increase in high-mannose and more highly branched, sialylated glycans. [13][16] Table 1: Alterations of NA2 Glycans in Breast Cancer

| Glycan | Change in Breast Cancer | Putative Functional Consequence | Reference |

| NA2 | Decreased | Reduced cell adhesion, potential for increased motility and invasion. | [13][14] |

| NA2FB | Decreased | Altered cell signaling and immune recognition. | [13][15] |

The downregulation of NA2 glycans in breast cancer may contribute to the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. The loss of terminal galactose can reduce galectin-mediated cell adhesion, allowing cancer cells to detach from the primary tumor and metastasize. [6]

Methodologies for NA2 Glycan Analysis: A Practical Guide

The analysis of N-glycans is a technically demanding process that requires careful sample preparation and sophisticated analytical instrumentation. The following section provides a detailed, field-proven protocol for the analysis of N-glycans from glycoproteins, with a focus on Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection and Mass Spectrometry (HILIC-FLR-MS). [17][18]

Experimental Protocol: N-Glycan Release, Labeling, and HILIC-FLR-MS Analysis

This protocol is designed for the comprehensive analysis of N-glycans from purified glycoproteins or complex biological samples.

Part 1: N-Glycan Release using PNGase F

The enzymatic release of N-glycans using Peptide-N-Glycosidase F (PNGase F) is the most common and reliable method. [19][20]PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue of the glycoprotein. [19] Materials:

-

Glycoprotein sample (10-100 µg)

-

Denaturing Buffer (e.g., 5% SDS, 1 M DTT)

-

NP-40 (10% solution)

-

PNGase F (e.g., New England Biolabs, P0704)

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

Milli-Q water

Procedure:

-

Denaturation:

-

In a microcentrifuge tube, combine 10-100 µg of the glycoprotein sample with the denaturing buffer to a final volume of 10 µL.

-

Heat the sample at 100°C for 10 minutes to denature the protein. [21] * Briefly centrifuge to collect the condensate.

-

-

Enzymatic Digestion:

-

To the denatured protein, add 2 µL of 10% NP-40, 2 µL of reaction buffer, and 1-2 µL of PNGase F.

-

Adjust the final volume to 20 µL with Milli-Q water.

-

Incubate the reaction at 37°C for 2-4 hours (or overnight for complex glycoproteins). [21][22]3. Glycan Release Confirmation (Optional):

-

Analyze a small aliquot of the reaction mixture by SDS-PAGE. A shift in the molecular weight of the glycoprotein indicates successful deglycosylation.

-

Part 2: Fluorescent Labeling of Released N-Glycans

Released N-glycans are typically labeled with a fluorescent tag to enable sensitive detection by HPLC. 2-Aminobenzamide (2-AB) is a commonly used label. [17]More recent labeling reagents, such as RapiFluor-MS, offer enhanced fluorescence and mass spectrometry sensitivity with significantly reduced reaction times. [23][24] Materials:

-

Dried, released N-glycans

-

Labeling reagent solution (e.g., 2-AB in 30% acetic acid in DMSO)

-

Reducing agent solution (e.g., sodium cyanoborohydride in DMSO)

-

Anhydrous DMSO

-

Acetic acid

Procedure (using 2-AB):

-

Preparation of Labeling Solution:

-

Prepare a fresh solution of 2-AB and sodium cyanoborohydride in a 1:1 ratio in DMSO/acetic acid (70:30 v/v).

-

-

Labeling Reaction:

-

Add 5 µL of the labeling solution to the dried N-glycans.

-

Incubate at 65°C for 2-3 hours in a heating block.

-

-

Purification of Labeled Glycans:

-

Labeled glycans must be purified from excess labeling reagent. This is typically achieved using hydrophilic interaction solid-phase extraction (HILIC-SPE).

-